molecular formula C14H15N3O5 B1671355 Entacapone CAS No. 130929-57-6

Entacapone

货号: B1671355
CAS 编号: 130929-57-6
分子量: 305.29 g/mol
InChI 键: JRURYQJSLYLRLN-BJMVGYQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), extensively investigated for its role in managing Parkinson's disease . It functions as a peripherally-acting agent that does not cross the blood-brain barrier, instead working in the body to inhibit the COMT-mediated metabolism of levodopa . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), this compound prevents the breakdown of levodopa to 3-O-methyldopa, resulting in more sustained plasma concentrations of levodopa and increased availability for transport to the brain . This mechanism provides a more constant dopaminergic stimulation, making it a valuable research tool for studying the "wearing-off" phenomenon associated with long-term levodopa therapy . Its pharmacokinetic profile includes rapid absorption and a short half-life of approximately 0.4 to 0.7 hours, with metabolism occurring via isomerization and glucuronidation and primary excretion through the feces . Researchers can utilize this compound to explore pathways of catecholamine metabolism, peripheral enzyme inhibition, and strategies for optimizing dopaminergic therapy in experimental models. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046439
Record name Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entacapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from acetic acid + hydrochloric acid

CAS No.

130929-57-6
Record name Entacapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130929-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entacapone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entacapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTACAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENTACAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entacapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162-163 °C
Record name ENTACAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

准备方法

合成路线和反应条件: 恩他卡朋的合成涉及几个关键步骤:

工业生产方法: 恩他卡朋的工业生产遵循类似的合成路线,但针对更高的产量和纯度进行了优化。该过程包括:

反应类型:

    氧化: 恩他卡朋可以进行氧化反应,特别是在儿茶酚部分。

    还原: 恩他卡朋中的硝基在适当条件下可以还原为胺基。

    取代: 该化合物可以参与亲核取代反应,特别是在硝基和氰基上。

常用试剂和条件:

    氧化: 可以使用高锰酸钾或过氧化氢等试剂。

    还原: 催化氢化或硼氢化钠等金属氢化物。

    取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。

主要产物:

科学研究应用

Adjunct Therapy for Parkinson's Disease

Entacapone is primarily used as an adjunct to levodopa/carbidopa therapy in patients with Parkinson's disease. Numerous studies have demonstrated its effectiveness in increasing "on" time (periods of good motor function) and reducing "off" time (periods of poor motor function).

  • Study Findings : A double-blind, placebo-controlled trial showed that this compound significantly increased mean daily "on" time from 9.5 hours to 10.8 hours while reducing "off" time from 7.0 hours to 5.9 hours . In another study, this compound treatment resulted in improved activities of daily living scores and a reduction in levodopa requirements .
StudyPatient GroupIncrease in "On" TimeReduction in "Off" TimeLevopoda Dose Reduction
Fluctuating PD+1.3 hours-1.1 hours-40 mg
Non-fluctuating PD+1.2 hours-0.8 hours-102 mg

Quality of Life Improvements

This compound has also been linked to improvements in quality of life metrics for patients with Parkinson's disease. In various trials, significant enhancements were noted in scores related to physical functioning and vitality, as well as overall patient assessments .

  • Quality of Life Metrics : The PDQ-39 total score showed improvements in this compound-treated patients compared to placebo groups, indicating better overall health status and reduced distress associated with Parkinsonian symptoms .

Case Study 1: Long-term Efficacy

A one-year open-label study evaluated the long-term effects of this compound on patients with fluctuating Parkinson's disease. Results indicated sustained improvements in both motor function and quality of life over the study period, reinforcing this compound’s role as a critical adjunct therapy .

Case Study 2: Side Effects and Tolerability

A pilot study explored the gastrointestinal side effects associated with this compound use. While some patients reported negative effects such as constipation and drowsiness, these were generally manageable and did not outweigh the benefits gained from improved motor control .

Drug Repositioning Potential

Recent research has also indicated potential new applications for this compound beyond Parkinson's disease treatment. Computational drug repositioning studies suggest that this compound may exhibit antimicrobial properties against certain pathogens, such as Mycobacterium tuberculosis, although further investigation is required to validate these findings .

作用机制

恩他卡朋通过抑制儿茶酚-O-甲基转移酶 (COMT) 来发挥作用。这种抑制阻止了外周组织中左旋多巴的分解,从而增加了其在大脑中的可用性。 左旋多巴水平的升高增强了多巴胺能活性,这有助于缓解帕金森病的症状 .

类似化合物:

恩他卡朋的独特性:

恩他卡朋仍然是治疗帕金森病的重要组成部分,特别是在增强左旋多巴疗效的联合疗法中。

相似化合物的比较

Comparison with Similar Compounds

Entacapone is compared below with other COMT inhibitors, focusing on efficacy, safety, pharmacokinetics, and structural attributes.

Tolcapone

Tolcapone, another COMT inhibitor, shares therapeutic indications with this compound but differs in key aspects:

Parameter This compound Tolcapone References
Efficacy Improves "ON" time by 0.8 hrs vs. placebo Improves "ON" time by 1.6 hrs vs. placebo
Dosing Frequency 4–8 times daily with levodopa doses 3 times daily
Hepatotoxicity No significant ALT elevation (>3× ULN) Risk of severe hepatotoxicity (boxed warning)
Metabolism Glucuronidated by UGT1A9 (Vmax: 1.3 nmol/min/mg) Glucuronidated by UGT1A9 (Vmax: 0.78 nmol/min/mg)
Half-Life 1–2 hours 2–3 hours
  • Efficacy : Tolcapone demonstrates approximately twice the efficacy of this compound in prolonging "ON" time, attributed to its higher potency and longer half-life .
  • Safety : Tolcapone’s hepatotoxicity risk is linked to mitochondrial dysfunction and higher hepatic exposure (2.5-fold greater than this compound at clinical doses) .
  • Structural Differences : Tolcapone’s additional aromatic ring enables stronger cation-π interactions, enhancing its inhibition of tau protein aggregation (IC50: 76.8 µM vs. This compound’s weaker activity) .

Opicapone

Opicapone, a third-generation COMT inhibitor, offers once-daily dosing and improved pharmacokinetics:

Parameter This compound Opicapone References
Dosing Frequency 4–8 times daily Once daily
Half-Life 1–2 hours 1.3–2.4 hours (prolonged tissue binding)
Efficacy Modest "ON" time improvement Superior "ON" time improvement (1.9 hrs)
Safety Low discontinuation due to adverse events Similar safety profile to this compound
  • Clinical Utility : Opicapone’s extended duration of action reduces dosing burden, improving adherence in PD patients .

Structural and Functional Analogues

  • Tau Aggregation Inhibitors : Tolcapone outperforms this compound in disrupting tau hexapeptide aggregation due to stronger lysine interactions .

Mechanistic and Genetic Considerations

  • Metabolism : this compound is glucuronidated more efficiently than tolcapone (UGT1A9 Vmax: 1.3 vs. 0.78 nmol/min/mg), reducing systemic exposure and hepatotoxicity risk .
  • Genetic Polymorphisms: The COMT Val158Met polymorphism reduces this compound’s efficacy in ~30% of patients, whereas tolcapone’s effects are less genotype-dependent .

生物活性

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used as an adjunct therapy in the treatment of Parkinson's disease (PD). Its biological activity is characterized by its ability to enhance the pharmacokinetics of levodopa, thereby improving clinical outcomes in patients experiencing motor fluctuations.

This compound works by inhibiting the COMT enzyme, which is responsible for the metabolism of catecholamines, including levodopa. By blocking this enzyme, this compound increases the bioavailability and duration of action of levodopa, leading to improved dopaminergic stimulation in the brain. This mechanism is crucial for patients with PD, particularly those who experience "wearing-off" phenomena.

  • Inhibition Potency : In vitro studies demonstrate that this compound exhibits potent inhibition of COMT, with IC50 values ranging from 0.01 µM in rat brain tissues to 0.16 µM in rat liver tissues .
  • Pharmacokinetics : The drug is rapidly absorbed with peak plasma concentrations occurring approximately one hour post-administration and has an absolute bioavailability of about 35% .

Clinical Efficacy

Numerous clinical studies have assessed the efficacy of this compound in improving motor function in PD patients:

  • One-Year Open-Label Study : In a study involving 149 patients, those treated with this compound reported increased "on" time and improved Clinical Global Impression (CGI) scores over one year, although dropout rates were significant due to perceived ineffectiveness and side effects .
  • Randomized Controlled Trials : A six-month placebo-controlled trial showed that this compound significantly increased daily "on" time from 9.5 hours to 10.8 hours while reducing "off" time from 7.0 hours to 5.9 hours .

Side Effects and Tolerability

This compound is generally well tolerated, but some patients experience side effects such as gastrointestinal disturbances, dyskinesia, and psychiatric symptoms. In clinical trials, these side effects contributed to discontinuation rates .

Comparative Studies

The following table summarizes key findings from various studies on the efficacy and tolerability of this compound compared to placebo:

Study TypeDurationPatientsKey Findings
Open-Label Study1 year149Increased "on" time; CGI score improvement; significant dropout rate
Randomized Controlled Trial6 months200Increased "on" time (from 9.5 to 10.8 hrs); reduced "off" time (from 7.0 to 5.9 hrs)
Placebo-Controlled Trial6 months120Significant improvement in ADL scores; higher levodopa rescue requirement in placebo group

Pharmacokinetics and Metabolism

This compound undergoes extensive hepatic metabolism primarily through glucuronidation, with renal excretion being a major elimination pathway . It shows high protein binding (approximately 98%), primarily to serum albumin, which influences its distribution and pharmacokinetic profile .

常见问题

Q. Methodological Guidance

  • Standardize dosing intervals and dietary restrictions (e.g., protein intake affects L-dopa absorption).
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite quantification.
  • Report inter- and intra-subject variability using coefficients of variation (CV%) .

How should researchers address ethical considerations in this compound trials involving vulnerable populations?

Advanced Research Focus
Incorporate Institutional Review Board (IRB) protocols for informed consent, emphasizing hepatotoxicity risks. For cognitively impaired patients, use legally authorized representatives (LARs) and document decision-making capacity via MacCAT-CR assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entacapone
Reactant of Route 2
Entacapone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。